molecular formula C11H16BFN2O2 B14906272 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine

Cat. No.: B14906272
M. Wt: 238.07 g/mol
InChI Key: FZIVGEAJDVOEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine is an organic compound that features a fluorine atom, a boron-containing dioxaborolane group, and an amine group attached to a pyridine ring.

Preparation Methods

The synthesis of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyridine ring: The initial step involves the synthesis of the pyridine ring with the desired substituents.

    Introduction of the fluorine atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the dioxaborolane group: This step involves the formation of a boronic ester through a reaction with pinacol and boronic acid derivatives.

    Introduction of the amine group:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity .

Chemical Reactions Analysis

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine involves its interaction with molecular targets through its functional groups. The fluorine atom and the amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the boronic ester group can interact with enzymes and other proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine include:

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyridine ring, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C11H16BFN2O2

Molecular Weight

238.07 g/mol

IUPAC Name

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine

InChI

InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-15-6-8(13)9(7)14/h5-6H,1-4H3,(H2,14,15)

InChI Key

FZIVGEAJDVOEKM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.